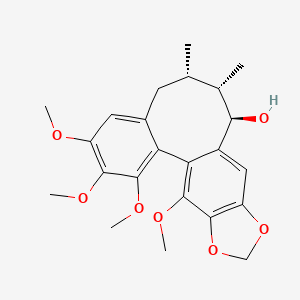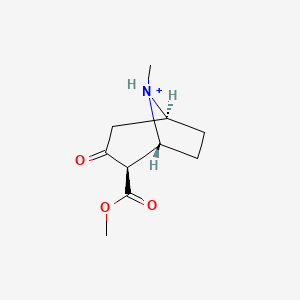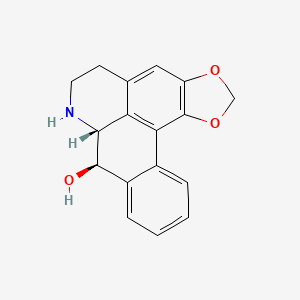
3-アミノプロピルメチルジエトキシシラン
概要
説明
3-(Diethoxymethylsilyl)propylamine is a useful research compound. Its molecular formula is C8H21NO2Si and its molecular weight is 191.34 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Diethoxymethylsilyl)propylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Diethoxymethylsilyl)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Diethoxymethylsilyl)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医療機器の生体適合性向上
APMDSは、特に天然ゴムラテックス(NRL)製のものなど、医療機器の生体適合性を高める可能性について研究されています。 APMDSをNRLの配合処方に組み込むことで、研究者は細胞毒性の低下と浸漬フィルムの物理的強度向上を観察しました 。このアプリケーションは、人体組織との直接接触を必要とする医療機器にとって重要です。
表面改質のためのシランカップリング剤
シランカップリング剤として、APMDSは、有機物と無機物の表面間の接着性を向上させるなど、材料の表面特性を改質するために使用されます。 これは、接着強化が望まれるコーティング、接着剤、複合材料で特に役立ちます 。
ゴム配合における充填材との相互作用
ゴム配合では、APMDSは充填材とゴムマトリックス間の相互作用を改善するために使用されます。 これにより、引張強度と耐久性の向上など、より優れた機械的特性を持つゴム製品が得られます 。
化学合成と分子インプリンティング
APMDSは、複雑な分子構造を作成するために使用される化学合成における前駆体として機能します。 また、分子インプリンティング技術にも使用され、この化合物は特定の分子に対して高度に選択的な認識部位を形成するのに役立ちます 。
作用機序
Target of Action
3-Aminopropylmethyldiethoxysilane, also known as 3-Aminopropyl-methyl-diethoxysilane or 3-(Diethoxymethylsilyl)propylamine, is primarily used as a silane coupling agent . Its primary targets are inorganic materials such as glass, metal, and fillers, and organic polymers . The compound acts as a bridge, enhancing the adhesion between these inorganic and organic substances .
Mode of Action
The compound interacts with its targets by forming covalent bonds . This is achieved through a process known as silanization, where the compound’s silane molecules functionalize the surface of the target . The aromatic imine monolayers are prepared by reacting 3-Aminopropylmethyldiethoxysilane .
Biochemical Pathways
It is known that the compound plays a crucial role in the process of silanization . This process involves the formation of a stable covalent bond within two minutes .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 0916 g/mL at 25 °C . It has a boiling point of 85-88 °C/8 mmHg .
Result of Action
The primary result of the action of 3-Aminopropylmethyldiethoxysilane is the enhanced adhesion between organic polymers and inorganic substrates . This is particularly useful in various industries, including coatings, adhesives, amino silicone oil, and casting .
Action Environment
The efficacy and stability of 3-Aminopropylmethyldiethoxysilane are influenced by environmental factors. The compound is sensitive to air and moisture . It reacts slowly with moisture/water . Therefore, it should be handled in a controlled environment to maintain its effectiveness . It is also important to note that the compound is non-flammable .
生化学分析
Biochemical Properties
3-(Diethoxymethylsilyl)propylamine plays a significant role in biochemical reactions, particularly as a coupling agent that facilitates the bonding between organic and inorganic materials. It interacts with various enzymes, proteins, and other biomolecules through its amine and silane groups. The amine group can form hydrogen bonds and ionic interactions with amino acids in proteins, while the silane group can form covalent bonds with hydroxyl groups on surfaces, such as those found in silica-based materials . These interactions make 3-(Diethoxymethylsilyl)propylamine a valuable tool in the modification of biomolecules and surfaces for various applications.
Cellular Effects
3-(Diethoxymethylsilyl)propylamine has been shown to influence cell function in several ways. It can affect cell signaling pathways by interacting with cell surface receptors and enzymes involved in signal transduction. This compound can also impact gene expression by modifying the activity of transcription factors and other regulatory proteins. Additionally, 3-(Diethoxymethylsilyl)propylamine can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-(Diethoxymethylsilyl)propylamine involves its ability to form covalent bonds with biomolecules through its silane group. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the binding of 3-(Diethoxymethylsilyl)propylamine to an enzyme’s active site can block substrate access, thereby inhibiting the enzyme’s activity. Conversely, binding to a regulatory site can enhance enzyme activity by stabilizing an active conformation . Additionally, 3-(Diethoxymethylsilyl)propylamine can influence gene expression by modifying the activity of transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Diethoxymethylsilyl)propylamine can change over time due to its stability and degradation properties. This compound is known to hydrolyze in the presence of moisture, leading to the formation of ethanol and 3-(dihydroxymethylsilyl)propylamine . The half-life of this hydrolysis reaction is approximately 6 hours at pH 7 . Long-term exposure to 3-(Diethoxymethylsilyl)propylamine in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(Diethoxymethylsilyl)propylamine in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cell function and metabolism. At high doses, it can cause toxic or adverse effects, such as skin irritation, liver congestion, and lung hemorrhage . The LD50 (lethal dose for 50% of the population) for 3-(Diethoxymethylsilyl)propylamine in rabbits is approximately 2.52 mL/kg body weight .
Metabolic Pathways
3-(Diethoxymethylsilyl)propylamine is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes that catalyze the hydrolysis of its silane group, leading to the formation of ethanol and 3-(dihydroxymethylsilyl)propylamine . These metabolites can further participate in various biochemical reactions, affecting overall metabolic flux and the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, 3-(Diethoxymethylsilyl)propylamine is transported and distributed through interactions with transporters and binding proteins. This compound can bind to cell surface receptors and be internalized through endocytosis. Once inside the cell, it can be transported to different cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(Diethoxymethylsilyl)propylamine is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a silane group can facilitate its localization to silica-based structures within the cell . Additionally, 3-(Diethoxymethylsilyl)propylamine can interact with proteins and other biomolecules in the cytoplasm and nucleus, affecting their activity and function.
特性
IUPAC Name |
3-[diethoxy(methyl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLAEGYMDGUSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
201346-29-4 | |
| Record name | 1-Propanamine, 3-(diethoxymethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201346-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2038817 | |
| Record name | 3-[Diethoxy(methyl)silyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3-(diethoxymethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3179-76-8 | |
| Record name | γ-Aminopropylmethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethoxymethylsilyl)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(diethoxymethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[Diethoxy(methyl)silyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(diethoxymethylsilyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIETHOXYMETHYLSILYL)PROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A36TO38MQN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)





![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
